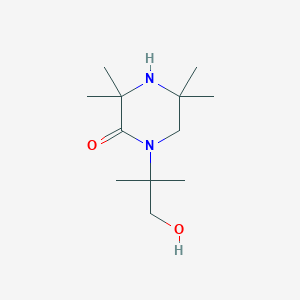
1-(1-Hydroxy-2-methylpropan-2-yl)-3,3,5,5-tetramethylpiperazin-2-one
Cat. No. B8545521
Key on ui cas rn:
71620-93-4
M. Wt: 228.33 g/mol
InChI Key: HBGOTNTZEOHFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06642383B2
Procedure details


Following the procedure described in Example 1C, 80 g (0.5 moles) of 2-(2-amino-2-methyl-propylamino)-2-methyl-propan-1-ol are reacted with 90 g (0.75 moles) of chloroform and 444 ml of acetone in the presence of 114 g (2.85 moles) of sodium hydroxide in 114 ml of water.
Quantity
80 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:11])([CH3:10])[CH2:3][NH:4][C:5]([CH3:9])([CH3:8])[CH2:6]O.[CH:12](Cl)(Cl)Cl.[CH3:16][C:17]([CH3:19])=O.[OH-:20].[Na+].[OH2:22]>>[OH:20][CH2:6][C:5]([N:4]1[CH2:16][C:17]([CH3:19])([CH3:12])[NH:1][C:2]([CH3:11])([CH3:10])[C:3]1=[O:22])([CH3:9])[CH3:8] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(CNC(CO)(C)C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
444 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
114 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
114 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC(C)(C)N1C(C(NC(C1)(C)C)(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
